molecular formula C9H11FN2O4 B12096535 1-(2'-Deoxy-2'-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one

1-(2'-Deoxy-2'-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one

Cat. No.: B12096535
M. Wt: 230.19 g/mol
InChI Key: WQIKHPATWLOZFO-UHFFFAOYSA-N
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Description

1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains a fluorine atom at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one typically involves the fluorination of a suitable precursor. One common method is the reaction of a protected sugar derivative with a fluorinating agent, followed by deprotection and coupling with a pyrimidine base . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular fluorine, chlorine, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

Major products formed from these reactions include fluorinated nucleosides, deoxy derivatives, and other modified nucleosides with potential biological activity .

Scientific Research Applications

1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during replication. This incorporation can disrupt normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell growth. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2’-Deoxy-2’-fluoro-D-arabinofuranosyl)-1,2-pyrimidine-2-one is unique due to its specific fluorine substitution, which enhances its stability and biological activity compared to other nucleoside analogs. This modification allows for more effective incorporation into nucleic acids and improved therapeutic potential .

Properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-6-7(14)5(4-13)16-8(6)12-3-1-2-11-9(12)15/h1-3,5-8,13-14H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIKHPATWLOZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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